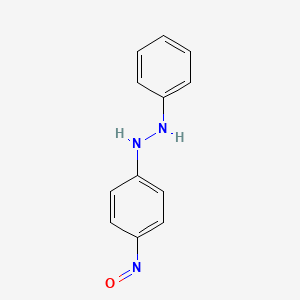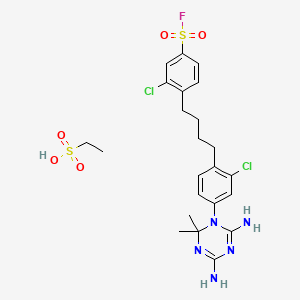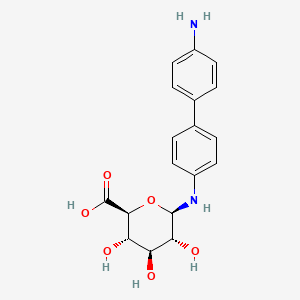![molecular formula C14H17N5O B1206244 N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA CAS No. 61310-12-1](/img/structure/B1206244.png)
N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential biological activity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” typically involves the reaction of appropriate pyridine and pyrimidine derivatives with a urea precursor. Common synthetic routes may include:
Step 1: Preparation of the pyridine and pyrimidine intermediates through standard organic synthesis techniques.
Step 2: Coupling of these intermediates with a urea derivative under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced products using reducing agents.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Urea Derivatives: Compounds with similar urea-based structures.
Pyridine and Pyrimidine Compounds: Molecules containing pyridine or pyrimidine rings.
Uniqueness
The uniqueness of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61310-12-1 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1-tert-butyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-9-16-12(17-11)10-4-7-15-8-5-10/h4-9H,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
OBXXCFFJBAUAAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
| 61310-12-1 | |
Synonyms |
Win 40882 Win-40,882 Win-40882 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1206171.png)








